molecular formula C23H15N3O5 B11119877 Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11119877
M. Wt: 413.4 g/mol
InChI Key: XIERTLTXSYLDAG-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-1-yl core fused with a pyrimidin-2-yl substituent and a methyl benzoate group.

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 4-(3,9-dioxo-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C23H15N3O5/c1-30-22(29)14-9-7-13(8-10-14)18-17-19(27)15-5-2-3-6-16(15)31-20(17)21(28)26(18)23-24-11-4-12-25-23/h2-12,18H,1H3

InChI Key

XIERTLTXSYLDAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactionsCommon reagents include pyrimidine derivatives, benzoic acid, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It binds to the active sites of these enzymes, inhibiting their activity and leading to altered cellular processes. The pathways involved often include apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name & Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound : Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate Not explicitly provided Pyrimidin-2-yl group; unsubstituted chromene core .
Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (BH40729) C₂₂H₁₈FNO₆ 411.38 7-Fluoro substitution enhances electronegativity; 2-methoxyethyl improves solubility.
Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate C₄H₇N₅O* (Discrepancy noted) 141.13 (Discrepancy noted) Pyridin-3-ylmethyl substituent may enhance π-π stacking; 7-fluoro substitution.
Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate 6,7-Dimethyl groups increase steric bulk; 6-methylpyridin-2-yl modifies binding affinity.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₀H₂₇N₅O₇ 577.57 243–245 Nitrophenyl and cyano groups enhance electrophilicity; distinct imidazo-pyridine core.

Notes:

  • The molecular formula for appears inconsistent with the structure described (likely an error in the source data).
  • Fluorine substitutions (e.g., 7-fluoro in ) are common to improve metabolic stability and binding interactions .

Key Research Findings

Solubility and Bioavailability : Methoxyethyl () and pyridinylmethyl () substituents improve aqueous solubility compared to the parent compound.

Thermal Stability : Melting points for related compounds range from 215–245°C (e.g., ), suggesting that bulkier substituents (e.g., 6,7-dimethyl in ) could further increase stability.

Mass Spectrometry Validation : HRMS data in confirm structural integrity, a critical step in quality control for drug candidates.

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